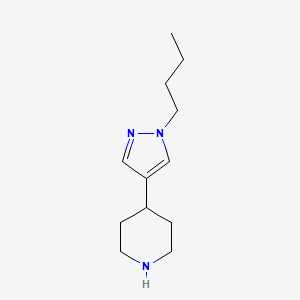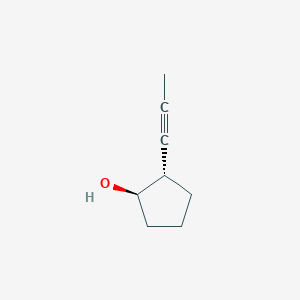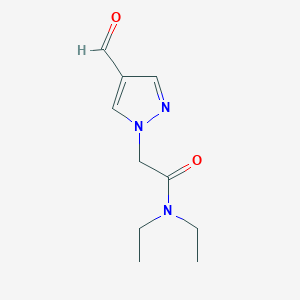
trans-2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)cyclobutan-1-ol
Overview
Description
trans-2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)cyclobutan-1-ol: is a chemical compound with the molecular formula C13H17NO
Mechanism of Action
Target of Action
The primary target of trans-2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)cyclobutan-1-ol is the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway . This pathway plays a crucial role in limiting autoimmunity and terminating an ongoing immune response after the successful elimination of a foreign threat .
Mode of Action
The compound interacts with its targets by inhibiting the PD-1/PD-L1 protein–protein interaction (PPI) . This inhibition reinvigorates exhausted immune cells of both the innate and adaptive immune systems, enabling the host immune cells to detect and eliminate previously “hidden” cancers .
Biochemical Pathways
The affected biochemical pathway is the PD-1/PD-L1 immune checkpoint axis . By inhibiting this pathway, the compound disrupts the immunosuppressive mechanism that tumor cells use to evade immune surveillance .
Result of Action
The molecular and cellular effects of the compound’s action include the reinvigoration of exhausted immune cells and the disruption of tumor cells’ immunosuppressive mechanisms . This leads to the detection and elimination of previously “hidden” cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)cyclobutan-1-ol typically involves multiple steps, starting with the formation of the tetrahydroisoquinoline core. One common approach is the reduction of an isoquinoline derivative to introduce the saturated ring structure. The reaction conditions often require the use of reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
trans-2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)cyclobutan-1-ol: can undergo various chemical reactions, including:
Oxidation: : Converting the compound to its corresponding ketone or carboxylic acid derivatives.
Reduction: : Further reducing the compound to simpler structures.
Substitution: : Replacing functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide (CrO3) and potassium permanganate (KMnO4).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of ketones or carboxylic acids.
Reduction: : Production of simpler hydrocarbons or alcohols.
Substitution: : Generation of derivatives with different functional groups.
Scientific Research Applications
trans-2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)cyclobutan-1-ol:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its biological activity and potential as a lead compound in drug discovery.
Medicine: : Investigated for its therapeutic properties, including potential use in treating neurological disorders.
Industry: : Employed in the development of new materials and chemical processes.
Comparison with Similar Compounds
trans-2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)cyclobutan-1-ol: can be compared to other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: : A closely related compound without the cyclobutanol group.
Isoquinoline: : The parent compound from which tetrahydroisoquinolines are derived.
Cyclobutanol derivatives: : Other cyclobutanol compounds with different substituents.
The uniqueness of This compound lies in its specific structural features, which may confer distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
(1R,2R)-2-(3,4-dihydro-1H-isoquinolin-2-yl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13-6-5-12(13)14-8-7-10-3-1-2-4-11(10)9-14/h1-4,12-13,15H,5-9H2/t12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXJUOUNCJOQEE-CHWSQXEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N2CCC3=CC=CC=C3C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1N2CCC3=CC=CC=C3C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485425.png)

![1-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1485428.png)



![1-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1485435.png)

![3-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1485438.png)
![3-{1-[(oxan-3-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1485439.png)
![4-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}piperidine](/img/structure/B1485440.png)
![3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485441.png)
![(2E)-3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1485444.png)
